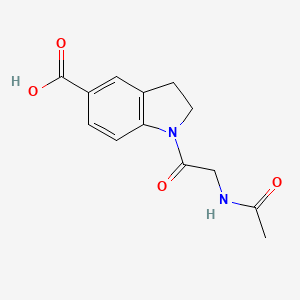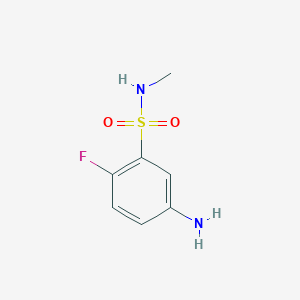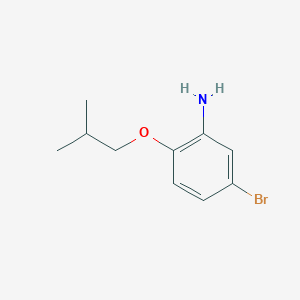
5-Brom-2-(2-methylpropoxy)anilin
Übersicht
Beschreibung
5-Bromo-2-(2-methylpropoxy)aniline is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(2-methylpropoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2-methylpropoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Schiff-Base-Anilin
5-Brom-2-(2-methylpropoxy)anilin wird bei der Synthese von Schiff-Base-Anilin verwendet . Der Schiff-Base-Ligand wird durch Kondensation von 5-Brom-2-Hydroxybenzaldehyd und Anilin in einem Alkoholmedium synthetisiert .
Bildung von Metallkomplexen
Das synthetisierte Schiff-Base-Anilin kann Komplexe mit Übergangsmetallen wie Cu (II), Co (II), Mn (II), Fe (II), Ni (II) und V (II) bilden . Diese Komplexe wurden anhand ihrer analytischen Daten wie IR, NMR charakterisiert .
Antibakterielle Aktivität
Das Schiff-Base-Anilin und seine Metallkomplexe haben eine antibakterielle Aktivität gegen verschiedene Bakterien wie Escherichia coli, B. subtilis . Die Ergebnisse zeigten, dass die Komplexe eine gute antibakterielle Aktivität aufwiesen .
Biologische Aktivitäten
Schiff-Basen, die von einer Aminoverbindung und einer Carbonylverbindung abgeleitet sind, die über das Azomethin-Stickstoffatom an Metallionen koordinieren, besitzen nachweislich bemerkenswerte biologische Aktivitäten . Kupferkomplexe mit Liganden haben vielfältige Anwendungen in der Lebensmittelindustrie, der Farbstoffindustrie, der analytischen Chemie, der Katalyse, der fungiziden, agrochemischen, entzündungshemmenden Aktivität, der Antiradikalaktivitäten und der biologischen Aktivitäten .
Korrosionsschutz-Eigenschaften
Die Komplexe von Schiff-Basen mit Metallionen sind auch bekannt für ihre Korrosionsschutz-Eigenschaften .
Pharmazeutischer Zwischenprodukt
5-Brom-2-methoxyanilin wird als pharmazeutisches Zwischenprodukt verwendet .
Inhibitoren des α-Glucosidase-Enzyms
Basierend auf früheren Berichten über die α-Glucosidase-Inhibitoraktivität der Benzimidazol-Klasse wurden 5-Brom-2-Aryl-Benzimidazol-Derivate synthetisiert und als potenzielle Inhibitoren des α-Glucosidase-Enzyms bewertet .
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its primary targets could be transition metal catalysts used in these reactions.
Mode of Action
Based on its structural similarity to other organoboron reagents used in suzuki–miyaura cross-coupling reactions , it can be inferred that it might participate in similar reactions. In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It can be inferred that it might be involved in the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling reactions , which are key steps in various biochemical pathways.
Result of Action
It can be inferred that it might contribute to the formation of new carbon-carbon bonds via suzuki–miyaura cross-coupling reactions , which could lead to the synthesis of various organic compounds.
Action Environment
It is known that the efficacy of suzuki–miyaura cross-coupling reactions can be influenced by various factors, including the choice of catalyst, the presence of a base, and the reaction temperature .
Eigenschaften
IUPAC Name |
5-bromo-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBOFGNCNVIMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


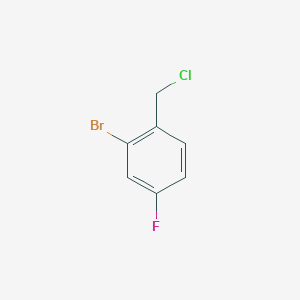

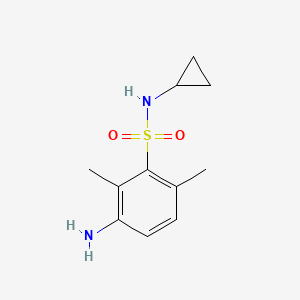
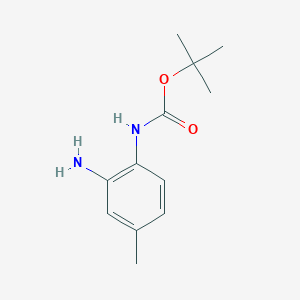
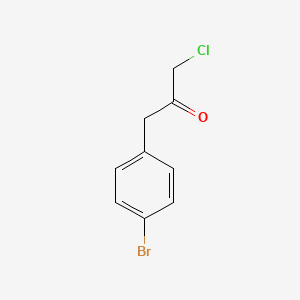
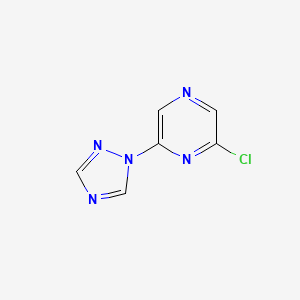

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1517478.png)
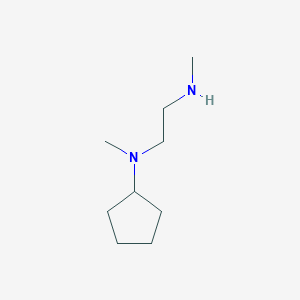
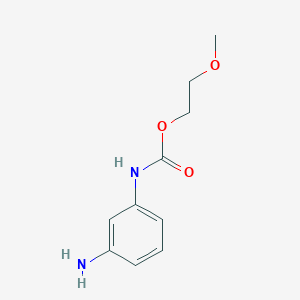
![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)
